molecular formula C23H28N4O3S B2999764 N-(sec-butyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242901-37-6

N-(sec-butyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No. B2999764
CAS RN: 1242901-37-6
M. Wt: 440.56
InChI Key: HGLRQBNUMRZUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The molecule also features a thieno[3,2-d]pyrimidin-2-yl group, which is a type of heterocyclic compound containing sulfur and nitrogen . The presence of a 3-methoxyphenyl group indicates a phenyl ring (a cyclic group of carbon atoms) with a methoxy group (-O-CH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The piperidine ring would provide a degree of three-dimensionality to the molecule, while the various substituents would likely influence its overall shape and electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Compounds related to the one have been synthesized for their potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. For instance, novel heterocyclic compounds derived from similar structures have shown significant COX-2 inhibitory activity, alongside analgesic and anti-inflammatory effects. These compounds, including various derivatives, exhibited high potency in inhibiting cyclooxygenase-2 selectively, suggesting their potential application in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Modification and Structure-Activity Relationship

  • Chemical modification of related compounds has led to the discovery of new analogs with improved pharmacological profiles. For instance, by modifying the structural types of TRPV1 antagonists, researchers were able to design compounds with enhanced tolerability and pharmacological profiles compared to the lead compounds. Such studies are crucial in advancing the development of drugs with better efficacy and reduced side effects (Nie et al., 2020).

Synthesis of Novel Derivatives

  • The synthesis of novel derivatives from related compounds has been explored, leading to the creation of new chemical entities with potential biological activities. For example, the efficient synthesis of novel 5,7-diarylpyrido[4,3-d]pyrimidines and their evaluation for various biological activities exemplify the ongoing research in this domain to discover new therapeutic agents (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Potential Anticancer and Anti-Angiogenic Activities

  • Some derivatives have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents. The presence of specific functional groups in these compounds has been linked to their potency in blocking blood vessel formation and inducing cytotoxic effects, highlighting their promise in cancer therapy (Kambappa et al., 2017).

Insecticidal Properties

  • Additionally, certain pyridine derivatives have shown significant insecticidal activities against agricultural pests, suggesting their potential use in developing new pesticides. This opens up a research avenue for agrochemical applications, aiming to develop safer and more effective insecticidal agents (Bakhite et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s impossible to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to predict the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its current uses and potential applications. For example, if it’s a pharmaceutical compound, future research might focus on improving its efficacy or reducing side effects .

properties

IUPAC Name

N-butan-2-yl-1-[7-(3-methoxyphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-4-14(2)24-21(28)16-8-6-10-27(12-16)23-25-19-18(13-31-20(19)22(29)26-23)15-7-5-9-17(11-15)30-3/h5,7,9,11,13-14,16H,4,6,8,10,12H2,1-3H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLRQBNUMRZUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.